![molecular formula C18H14ClNO2 B5553741 2-[(4-chlorobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5553741.png)

2-[(4-chlorobenzyl)oxy]-1-naphthaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

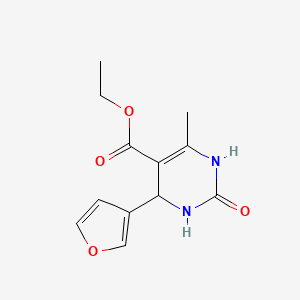

The synthesis of naphthaldehyde oxime derivatives involves innovative methodologies that contribute significantly to the field. A notable method includes the one-pot o- and peri-oxidative cyclization of 2-hydroxy-1-naphthaldehyde oxime leading to isomeric naphtho[1,2-d]isoxazole 2-oxide and naphtho[1,8-de][1,2]oxazine, indicating a versatile approach to synthesizing naphthaldehyde oxime derivatives (Supsana, Tsoungas, & Varvounis, 2000). Additionally, the efficient synthesis and transformation of these derivatives to oxime upon grinding with hydroxylamine hydrochloride under solvent-free conditions demonstrate a simple and effective method for producing oxime derivatives (Yadav et al., 2017).

Molecular Structure Analysis

The molecular structure of naphthaldehyde oxime and its derivatives is elucidated through various analytical techniques. The crystal structure of E-2-naphthaldehyde oxime reveals significant intermolecular interactions affecting molecular packing, highlighting the importance of hydrogen bonding in structuring (Lasri et al., 2020).

Chemical Reactions and Properties

Naphthaldehyde oxime derivatives undergo intriguing chemical reactions, including intramolecular cyclization and electrophilic cyclization, mediated by organo-selenium reagents, demonstrating the compounds' reactivity and potential for creating complex molecular structures (Miao & Huang, 2009).

Physical Properties Analysis

The synthesis and characterization of naphthaldehyde oxime derivatives provide insight into their physical properties. The study on E-pyrene-1-carbaldehyde oxime and E-2-naphthaldehyde oxime, for example, highlights their significant yields, spectroscopic properties, and antimicrobial activities, suggesting a wide range of physical properties that could be harnessed for various applications (Lasri et al., 2020).

Applications De Recherche Scientifique

Novel Synthetic Pathways

Researchers have developed innovative synthetic routes leveraging compounds like 2-[(4-chlorobenzyl)oxy]-1-naphthaldehyde oxime. For example, the synthesis of naphthopyranoisoxazoles and naphthopyranoisoxazolines from 2-(alkenyloxy)naphthalene-1-carbaldehyde oximes showcases the versatility of these compounds in generating novel heterocyclic structures (Liaskopoulos et al., 2008). Similarly, the one-pot synthesis of isomeric naphtho[1,2-d]isoxazole 2-oxide and naphtho[1,8-de][1,2]oxazine ring systems from 2-hydroxy-1-naphthaldehyde oxime demonstrates the compound's capacity for complex transformations (Supsana et al., 2000).

Chemosensing Applications

The compound has been explored for its potential in chemosensing applications, particularly for the detection of cyanide in aqueous media. The enhanced fluorescent intensity and red-shift observed in the presence of cyanide anions highlight the compound's selective sensing capabilities (Wang et al., 2015).

Antimicrobial Activity

The synthesis of 2-((1-substituted-1H-1,2,3-triazol-4-yl)-1-naphthaldehydes and their oxime derivatives reveals the antimicrobial potential of these compounds. Notably, certain derivatives exhibited broad-spectrum activity against various bacterial strains, indicating their relevance in medicinal chemistry (Yadav et al., 2017).

Bioorthogonal Turn-on Probes

The development of 4-oxime-1,8-naphthalimide as a bioorthogonal turn-on probe for fluorogenic protein labeling exemplifies the innovative applications of naphthaldehyde oxime derivatives in biochemistry. This methodology enables in situ fluorogenic labeling of proteins, showcasing the compound's utility in biological studies (Tian et al., 2019).

Propriétés

IUPAC Name |

(NE)-N-[[2-[(4-chlorophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c19-15-8-5-13(6-9-15)12-22-18-10-7-14-3-1-2-4-16(14)17(18)11-20-21/h1-11,21H,12H2/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWSIAGOPABWSX-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NO)OCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=N/O)OCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[[2-[(4-chlorophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-imidazol-2-yl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine](/img/structure/B5553665.png)

![5-{[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5553674.png)

![N-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]methanesulfonamide](/img/structure/B5553677.png)

![2-[3-(5-fluoro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5553684.png)

![N-ethyl-2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5553691.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5553693.png)

![6-[2-(2-chlorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5553696.png)

![(3S)-1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5553715.png)

![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5553725.png)

![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5553740.png)